2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N4.2ClH and a molecular weight of 225.12 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-triazole ring, which is further connected to an ethylamine group. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides in the presence of a base.
Attachment of the ethylamine group: The final step involves the reaction of the cyclopropyl-1,2,4-triazole intermediate with ethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
Uniqueness
2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride stands out due to its specific structural features, such as the position of the cyclopropyl group on the triazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-4-11-5-9-10-7(11)6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZGVSPOVZINC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CN2CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-73-4 | |
Record name | 2-(3-cyclopropyl-4H-1,2,4-triazol-4-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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